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Compound of Interest

Compound Name: 2-Ethoxy-4,6-dihydroxypyrimidine

Cat. No.: B1589393

An In-depth Technical Guide to 2-Ethoxy-4,6-dihydroxypyrimidine as a Chemical
Intermediate

Introduction

2-Ethoxy-4,6-dihydroxypyrimidine, with the CAS number 61636-08-6, is a pivotal chemical
intermediate in the synthesis of a variety of commercially significant organic compounds.[1][2]
As a derivative of pyrimidine, a heterocyclic aromatic compound central to the structure of
nucleobases in DNA and RNA, it serves as a versatile building block in the pharmaceutical and
agrochemical industries.[1][3][4] Its strategic placement of ethoxy and hydroxyl functional
groups allows for a wide range of chemical transformations, making it a valuable precursor for
creating more complex molecules, including herbicides and pharmaceuticals.[1][3] This guide
provides a comprehensive overview of its synthesis, key reactions, and its crucial role as an
intermediate, tailored for researchers, scientists, and professionals in drug development.

Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

The most prevalent and efficient method for synthesizing 2-Ethoxy-4,6-dihydroxypyrimidine
involves the condensation reaction of an O-ethylisourea salt with a dialkyl malonate, such as
diethyl malonate or dimethyl malonate.[1][5] This reaction is typically conducted in an alcoholic
solvent like methanol, utilizing an alkali metal alkoxide, such as sodium methoxide, as a base
to facilitate the cyclization.[1][5]
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An alternative approach for generating the O-ethylisourea intermediate starts from urea and
diethyl sulfate.[1] The resulting O-ethylisourea hydrogen sulfate is then reacted with diethyl
malonate under basic conditions to yield the target pyrimidine derivative.[1] This method has
been reported to achieve high yields and purity, offering a viable route for large-scale
production.[1]

Key Synthesis Pathways

The synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine is centered around the formation of the
pyrimidine ring through a condensation reaction. The primary route involves reacting an O-
ethylisourea salt with a malonic acid ester.

Reactants Reaction Conditions

O-Ethylisourea Salt Dialkyl Malonate (e.qg., Diethyl Malonate) g Base (e.g., Sodium Methoxide) - Solvent (e.g., Methanol) Temperature (0-30°C)

Products

Y

Alkali Salt of 2-Ethoxy-4,6-dihydroxypyrimidine

Acidification (pH 2.0-5.5)

2-Ethoxy-4,6-dihydroxypyrimidine

Click to download full resolution via product page

Caption: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine via condensation.

Experimental Protocol: Synthesis via O-ethylisourea and
Dimethyl Malonate
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The following protocol is a representative example of the synthesis of 2-Ethoxy-4,6-
dihydroxypyrimidine.

e Preparation of O-ethylisourea salt: Dry hydrogen chloride (0.26 mol) is passed into ethanol
(75 g) over 150 minutes at a temperature of 15-20°C. Subsequently, cyanamide (0.25 mol) is
added within 15 minutes at 20°C to form the O-ethylisourea hydrochloride salt.[3]

o Condensation Reaction: The O-ethylisourea salt is then reacted with dimethyl malonate in
the presence of a methoxide base, typically sodium methoxide, in a methanol solvent.[5]

o Temperature Control: The reaction is maintained at a temperature between 0°C and 30°C.[5]

[6]

o Formation of Salt: This condensation reaction yields the monosodium salt of 2-ethoxy-4,6-
dihydroxypyrimidine.[5][6]

 Acidification and Isolation: The reaction mixture is then subjected to acidification using a
mineral acid (e.g., hydrochloric acid) or a carboxylic acid to a pH between 2.0 and 5.5, with
an optimal pH around 4.0.[1] This protonation step facilitates the crystallization of the neutral
2-Ethoxy-4,6-dihydroxypyrimidine.[1][5]

 Purification: The final product is isolated by filtration and can be further purified as needed.

Quantitative Data for Synthesis

Parameter Value Reference

Urea, Diethyl Sulfate, Diethyl

Starting Materials [1]
Malonate

Yield ~88.7% [1]

Purity (HPLC) 99.4% [1]

Reaction Time 6 hours [1]

Reaction Temperature 20°C [1]

Chemical Reactivity and Key Transformations
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The chemical utility of 2-Ethoxy-4,6-dihydroxypyrimidine stems from the reactivity of its
hydroxyl groups. These groups can undergo substitution reactions, most notably halogenation,
to produce key downstream intermediates.[1] The molecule exists in tautomeric equilibrium
between the dihydroxy form and keto-enol forms, which influences its reactivity.[1]

Chlorination to 2-Ethoxy-4,6-dichloropyrimidine

A crucial transformation is the conversion of the dihydroxy pyrimidine to its dichloro derivative,
2-Ethoxy-4,6-dichloropyrimidine. This is typically achieved through chlorination with
phosphorus oxychloride (POCIs).[1][6] This reaction replaces the hydroxyl groups at the 4 and
6 positions with chlorine atoms, creating a more reactive intermediate for subsequent
nucleophilic substitution reactions.[1]

Fluorination to 2-Ethoxy-4,6-difluoropyrimidine

The resulting 2-Ethoxy-4,6-dichloropyrimidine can be further converted to 2-Ethoxy-4,6-
difluoropyrimidine. This fluorination is often carried out using a fluorinating agent like potassium
fluoride (KF).[6][7] The difluoro derivative is a key precursor for various herbicides and
pharmaceuticals due to the enhanced reactivity of the fluorine atoms as leaving groups in
nucleophilic aromatic substitution (SNAr) reactions.[1][6]

Reaction Pathway from Dihydroxy to Dichloro to
Difluoro Derivatives

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1589393?utm_src=pdf-body
https://www.benchchem.com/product/b1589393
https://www.benchchem.com/product/b1589393
https://www.benchchem.com/product/b1589393
https://www.benchchem.com/product/b062712
https://www.benchchem.com/product/b1589393
https://www.benchchem.com/product/b062712
https://patents.google.com/patent/CN111303045A/en
https://www.benchchem.com/product/b1589393
https://www.benchchem.com/product/b062712
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chlorination

2-Ethoxy-4,6-dihydroxypyrimidine 80-85°C

-
-,
-

1
i
! Fluorination
1

Potassium Fluoride (KF) 80-120°C

2-Ethoxy-4,6-dichloropyrimidine

2-Ethoxy-4,6-difluoropyrimidine

ucleophilic Substitution

Pharmaceuticals &

Agrochemicals

Click to download full resolution via product page

Caption: Key transformations of 2-Ethoxy-4,6-dihydroxypyrimidine.

Experimental Protocols for Key Transformations

1. Chlorination Protocol:

o Reactants: 2-Ethoxy-4,6-dihydroxypyrimidine (1 mol), phosphorus oxychloride (POCI3)
(2.2 mol), and triethylamine (2 mol) in a solvent like 1,2-dichloroethane.[7]

e Procedure: Dissolve the starting material in the solvent. Slowly add POCIs, followed by the
dropwise addition of triethylamine, ensuring the temperature does not exceed 50°C.[7]

e Reaction Conditions: Heat the mixture to 85°C for approximately 3 hours.[6][7]
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o Work-up: Cool the reaction, add ice water, and separate the organic layer. Wash, dry, and
distill to obtain the product.[7]

2. Fluorination Protocol:

e Reactants: 2-Ethoxy-4,6-dichloropyrimidine (1 mol) and anhydrous potassium fluoride (2.5
mol) in a solvent such as sulfolane.[7]

e Procedure: Heat a mixture of the solvent and potassium fluoride to 200°C for 1 hour, then
cool to 80°C. Add the dichloropyrimidine.[7]

e Reaction Conditions: Heat the reaction mixture to 160°C and stir for 3 hours.[7]

o Work-up: Monitor the reaction by HPLC. Once complete, the product is isolated by vacuum
distillation.[7]

Quantitative Data for Key Transformations

Transformatio

Product Yield Purity (HPLC) Reference
n

2-Ethoxy-4,6-
Chlorination dichloropyrimidin ~ 90.7% 98.7% [6][7]
e

2-Ethoxy-4,6-
Fluorination difluoropyrimidin 82.7% 99.1% [6][7]

e

Role as a Versatile Chemical Intermediate

2-Ethoxy-4,6-dihydroxypyrimidine is a foundational intermediate from which more complex
and highly functionalized molecules are built. Its halogenated derivatives, particularly 2-Ethoxy-
4,6-difluoropyrimidine, are especially valuable. The two fluorine atoms are excellent leaving
groups, facilitating SNAr reactions where they can be displaced by various nucleophiles (e.g.,
amines, alcohols) to introduce diverse functionalities onto the pyrimidine ring.[1] This reactivity
is fundamental to the synthesis of a wide array of biologically active compounds. For instance,
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2-Ethoxy-4,6-difluoropyrimidine is a key intermediate in the synthesis of triazolopyrimidine

sulfonamide herbicides.[7]

2-Ethoxy-4,6-

dihydroxypyrimidine
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Caption: Logical workflow from intermediate to final product classes.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethoxy-4,6-dihydroxypyrimidine is

provided below.

Property Value Reference

CAS Number 61636-08-6 [1][2]

Molecular Formula CeHsN20s3 [41[8]

Molecular Weight 156.14 g/mol [1114]
XAFQKMFFPFLHAC-

InChl Key [1]
UHFFFAOYSA-N

Appearance Yellow or orange solid powder 9]
Exists in equilibrium between

) dihydroxy and keto-enol forms
Tautomerism [1]

(e.g., 2-ethoxy-6-hydroxy-
4(3H)-pyrimidinone)
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Conclusion

2-Ethoxy-4,6-dihydroxypyrimidine is a cornerstone intermediate in synthetic organic
chemistry. Its straightforward synthesis and, more importantly, its capacity for conversion into
highly reactive halogenated derivatives make it an indispensable building block. The ability to
readily transform it into 2-Ethoxy-4,6-dichloropyrimidine and subsequently into 2-Ethoxy-4,6-
difluoropyrimidine provides a robust platform for introducing a wide range of functional groups
through nucleophilic substitution. This versatility has cemented its role in the industrial-scale
production of vital agrochemicals and as a key scaffold in the discovery and development of
novel pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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